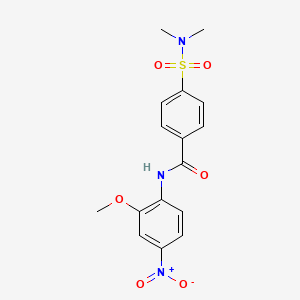
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, also known as DMSO-4MN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood. However, studies have suggested that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth, angiogenesis, inflammation, and microbial infections. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and the promotion of angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antimicrobial properties. In addition, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is also soluble in a variety of solvents, making it easy to prepare solutions for experiments. However, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has some limitations. It has low water solubility, which may limit its use in certain experiments. In addition, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide. One direction is to further investigate its potential applications in cancer treatment. Studies could focus on optimizing the dosage and administration of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide to maximize its anti-cancer effects. Another direction is to investigate the potential applications of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide in other diseases, such as inflammation and microbial infections. Studies could focus on elucidating the mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide in these diseases and optimizing its therapeutic potential. Finally, studies could focus on improving our understanding of the toxicity and pharmacokinetics of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, which would be essential for its eventual clinical use.
Conclusion
In conclusion, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, or 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a potential candidate for the treatment of various diseases. Although there are still many unknowns about its mechanism of action, toxicity, and pharmacokinetics, further research could lead to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves the reaction of 4-amino-N-(2-methoxy-4-nitrophenyl)benzamide with dimethylsulfamoyl chloride in the presence of a base. The reaction yields 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is in cancer treatment. Studies have shown that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases and microbial infections.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-9-6-12(19(21)22)10-15(14)25-3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKEACKPUUIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2616953.png)
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)

![5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2616960.png)
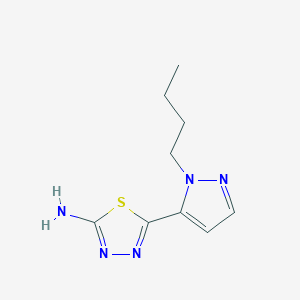
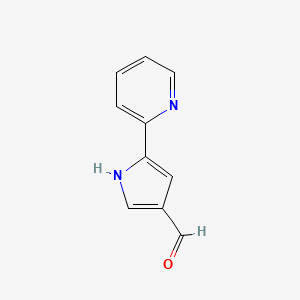
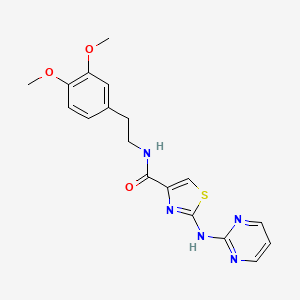
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2616964.png)

![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2616967.png)
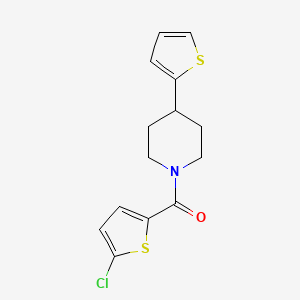

![Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate](/img/structure/B2616971.png)
